molecular formula C5H5N5O B2401622 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one CAS No. 136397-31-4

6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one

Cat. No.: B2401622
CAS No.: 136397-31-4
M. Wt: 151.129
InChI Key: XLBAAHKAAPIGBG-UHFFFAOYSA-N
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Description

Contextual Background of Nitrogen Heterocyclic Systems in Chemical Research

Nitrogen heterocyclic systems are a cornerstone of organic and medicinal chemistry, representing a vast and diverse class of compounds characterized by a ring structure containing at least one nitrogen atom. numberanalytics.com These molecules are fundamental to life, forming the core structures of many biologically essential molecules, including the nucleic acid bases of DNA and RNA (guanine, adenine, cytosine, thymine), vitamins, and alkaloids. nih.govmdpi.com In the realm of synthetic chemistry, their structural versatility and ability to engage in various chemical reactions make them indispensable building blocks for creating novel materials and therapeutic agents. wisdomlib.org

The presence of nitrogen atoms within the heterocyclic ring imparts unique electronic and steric properties, influencing the molecule's reactivity, stability, and capacity for intermolecular interactions, such as hydrogen bonding. numberanalytics.com This ability to form hydrogen bonds with biological targets is a key reason why nitrogen heterocycles are so prevalent in drug design; it is estimated that over 75% of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic moiety. nih.gov Their applications are extensive, spanning pharmaceuticals, agrochemicals, dyes, and materials science, where they are used as everything from anticancer agents to corrosion inhibitors and electroactive polymers. mdpi.commsesupplies.com The continuous exploration of nitrogen heterocycles continues to drive innovation across the chemical sciences. msesupplies.com

Significance of the Pyrazolo[3,4-d]triazin-4-one Scaffold in Contemporary Research

Within the broad family of nitrogen heterocycles, fused ring systems have attracted considerable attention for their unique chemical properties and biological activities. The pyrazolo[3,4-d]triazin-4-one scaffold, which consists of a pyrazole (B372694) ring fused to a triazinone ring, is a subject of significant interest in contemporary research. This interest stems largely from its structural similarity to purines, which are fundamental components of nucleic acids and coenzymes. researchgate.net This resemblance allows pyrazolotriazinone derivatives to act as purine (B94841) bioisosteres or antimetabolites, potentially interfering with the metabolic pathways of cancer cells or pathogens.

Consequently, the pyrazolo[3,a-d]triazine framework and its isomers have been extensively investigated for a wide range of pharmacological applications. Research has revealed that derivatives of this scaffold exhibit potential as anticancer, antimicrobial, and herbicidal agents. nih.govbeilstein-journals.org For example, certain pyrazolo[3,4-d] nih.govwisdomlib.orgmsesupplies.comtriazines have been studied as inhibitors of protoporphyrinogen (B1215707) oxidase and for their potential use in the prevention or relief of ischemia and gout. researchgate.net The scaffold's rigid, planar structure and the specific arrangement of nitrogen atoms provide a template for designing molecules that can selectively interact with various enzymes and cellular receptors, making it a privileged structure in the field of medicinal chemistry.

Structural Analogs and Isomers of Pyrazolo[3,4-d]triazin-4-one in Comparison

The precise arrangement of atoms in a heterocyclic system is critical to its function. The pyrazolotriazine core can exist in several isomeric forms, depending on the fusion points of the pyrazole and triazine rings and the placement of nitrogen atoms within those rings. These structural nuances lead to distinct chemical and pharmacological profiles. In addition to isomers, structural analogs where the triazine ring is replaced by another heterocycle, such as a pyrimidine (B1678525), are also of great importance.

Key isomers and analogs include:

Pyrazolo[3,4-d] nih.govwisdomlib.orgmsesupplies.comtriazines: This specific isomer has been a subject of biological studies, with research focusing on its potential as an anticancer, antimicrobial, and herbicidal agent. nih.govbeilstein-journals.org Synthesis often involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or related precursors. nih.govbeilstein-journals.org

Pyrazolo[4,3-e] mdpi.comwisdomlib.orgmsesupplies.comtriazines: This isomeric system is also well-researched and known for its broad cytotoxic activity against various tumor cell lines. nih.govjcsp.org.pk Some derivatives are investigated as purine analogues that can inhibit enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. nih.gov

Pyrazolo[1,5-a] numberanalytics.comnih.govmsesupplies.comtriazines: Another constitutional isomer that has been explored for its biological potential. nih.govbeilstein-journals.org

Pyrazolo[3,4-d]pyrimidines: A closely related structural analog where the triazine ring is replaced by a pyrimidine ring. This scaffold is of considerable chemical and pharmaceutical importance as a purine analog and is known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. orientjchem.orgrsc.orgnih.gov It is a core component of several compounds investigated as selective kinase inhibitors. rsc.orgnih.gov

Scaffold NameParent Ring SystemKey Research Areas and Significance
Pyrazolo[3,4-d] nih.govwisdomlib.orgmsesupplies.comtriazin-4-onePyrazole fused with a 1,2,3-triazin-4-one ringInvestigated as purine analogs for anticancer, antimicrobial, and herbicidal applications. nih.govbeilstein-journals.org
Pyrazolo[4,3-e] mdpi.comwisdomlib.orgmsesupplies.comtriazinePyrazole fused with a 1,2,4-triazine (B1199460) ringKnown for broad cytotoxic activity against tumor cells and as inhibitors of purine metabolism enzymes. jcsp.org.pknih.gov
Pyrazolo[3,4-d]pyrimidinePyrazole fused with a pyrimidine ringA significant purine analog with diverse biological activities, including kinase inhibition for anticancer therapy. orientjchem.orgrsc.org
Pyrazolo[3,2-c]-as-triazinePyrazole fused with an asymmetric triazine ringStudied as potential inhibitors of tumor growth. rsc.org

Research Scope and Objectives Pertaining to 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one Derivatives

The specific compound, this compound, serves as a representative of this important class of heterocycles. Research focused on this molecule and its derivatives is driven by the established potential of the broader pyrazolotriazinone family. The primary objectives of such research typically involve the synthesis and biological evaluation of novel analogs to develop new therapeutic agents or chemical probes.

The key research objectives include:

Synthesis of Novel Derivatives: The development of efficient synthetic pathways to create a library of derivatives. This often involves modifications at various positions of the pyrazolotriazinone core, such as alkylation or arylation at the N-H positions of the pyrazole or triazine rings, or the introduction of different functional groups to explore structure-activity relationships (SAR). Synthetic strategies commonly rely on the cyclization of appropriately substituted aminopyrazole precursors. nih.govbeilstein-journals.org

Biological Screening: Evaluating the synthesized compounds for a range of biological activities. Based on the known properties of the parent scaffold, these derivatives would be screened for cytotoxic effects against cancer cell lines, inhibitory activity against specific enzymes (e.g., kinases, xanthine oxidase), and antimicrobial properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To systematically analyze how changes in the chemical structure of the derivatives affect their biological activity. The goal is to identify the key structural features responsible for potency and selectivity, which can guide the design of more effective and targeted compounds.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, further research is aimed at elucidating their molecular mechanism of action. This could involve identifying the specific cellular target (e.g., a particular enzyme or receptor) and understanding how the compound interacts with it to produce its effect.

Through this multi-faceted approach, research on this compound and its derivatives aims to harness the therapeutic potential of the pyrazolotriazinone scaffold to develop novel lead compounds for drug discovery.

Derivative ClassReported Biological Activity
Pyrazolo[3,4-d]pyrimidine derivativesAnticancer (CDK2 inhibitors), anti-inflammatory, antiviral. orientjchem.orgnih.gov
Pyrazolo[4,3-e] mdpi.comwisdomlib.orgmsesupplies.comtriazine sulfonamidesAnticancer, carbonic anhydrase inhibitors. nih.govmdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comwisdomlib.orgmsesupplies.comtriazinesPotent cytotoxic and proapoptotic activity against cancer cell lines. nih.govnih.gov
Substituted Pyrazolo[3,4-d] nih.govwisdomlib.orgmsesupplies.comtriazinesHerbicidal, antimicrobial, potential anticancer agents. nih.govbeilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3H-pyrazolo[3,4-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-10-2-3-4(8-10)6-9-7-5(3)11/h2H,1H3,(H,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBAAHKAAPIGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=O)NN=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methyl 3h Pyrazolo 3,4 D Triazin 4 One and Analogs

Established Synthetic Pathways to the Pyrazolo[3,4-d]triazinone Ring System

The construction of the fused pyrazolo[3,4-d]triazinone ring system is achieved through several established synthetic routes. These methods, ranging from classical cyclization reactions to modern catalytic approaches, provide versatile access to this important class of heterocyclic compounds.

Cyclization Reactions for Core Formation

Cyclization reactions are fundamental to the formation of the pyrazolo[3,4-d]triazinone core. These reactions typically involve the intramolecular ring closure of a suitably functionalized pyrazole (B372694) precursor. One common strategy involves the cyclization of amidrazones derived from arylhydrazonomalononitriles. For example, reacting 2-arylhydrazonomalononitriles with phenylhydrazine (B124118) can yield intermediate amidrazones, which, after condensation with dimethylformamide dimethylacetal (DMFDMA), cyclize upon refluxing in glacial acetic acid to form pyrazolo-1,2,4-triazines nih.gov.

Another powerful technique is the cyclative cleavage of pyrazolyltriazenes. This method utilizes triazenes as protected forms of diazonium species, which can be cleaved and induced to cyclize under acidic conditions, providing a pathway to pyrazolo[3,4-d] nih.govbeilstein-journals.orgconicet.gov.ar-3H-triazine derivatives kit.edunih.gov. This approach offers the advantage of handling stable triazene (B1217601) precursors, which can be converted to the reactive diazonium intermediate in situ kit.edunih.gov.

Diazotization-Mediated Syntheses

Diazotization-mediated synthesis is a cornerstone for the preparation of pyrazolo[3,4-d] nih.govbeilstein-journals.orgconicet.gov.artriazin-4-ones. This one-pot process involves the diazotization of 5-amino-1H-pyrazole-4-carbonitriles or the corresponding 4-carboxamides, followed by an intramolecular cyclization conicet.gov.arkit.edunih.gov. The reaction is typically carried out using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as a mixture of hydrochloric and acetic acid conicet.gov.ar.

The reaction is believed to proceed through the formation of an intermediate diazonium salt from the 5-amino group of the pyrazole precursor. This is followed by an intramolecular attack from the nitrogen of the nitrile or carboxamide group at the C4 position, leading to the formation of the fused triazine ring conicet.gov.arresearchgate.net. The yield of the pyrazolotriazinone product can be influenced by the nature of the substituent on the N-1 position of the pyrazole ring. For instance, an electron-donating group like a p-methoxyphenyl group has been shown to favor the reaction and result in higher yields, whereas alkyl or fluorophenyl groups may lead to lower yields conicet.gov.ar.

Table 1: Effect of N-1 Substituent on Yield in Diazotization Synthesis of Pyrazolo[3,4-d] nih.govbeilstein-journals.orgconicet.gov.artriazin-4-ones conicet.gov.ar
Starting Pyrazole (N-1 Substituent)ProductYield (%)
Phenyl3a77
p-Methoxyphenyl3b85
p-Fluorophenyl3c45
Benzyl3d50

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic organic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions offer an efficient one-pot strategy for synthesizing substituted pyrazolotriazinone derivatives nih.govrsc.org. This approach often involves a tandem sequence, such as a Sonogashira cross-coupling followed by an intramolecular cyclization nih.gov.

In a typical application, a terminal alkyne, such as 5-methyl-3-(prop-2-ynyl)-7-propyl-3H-pyrazolo[4,3-d] nih.govbeilstein-journals.orgconicet.gov.artriazin-4(5H)-one, is coupled with a 2-iodophenol (B132878) in the presence of a palladium catalyst like (PPh₃)₂PdCl₂ and a copper(I) co-catalyst (CuI) in a basic medium like triethylamine (B128534) (Et₃N) nih.gov. This reaction constructs a benzofuran (B130515) ring fused to the pyrazolotriazinone core, yielding novel 3-(benzofuran-2-ylmethyl) substituted derivatives in high yields nih.govrsc.org. This methodology demonstrates the power of palladium catalysis in creating structurally diverse analogs that would be difficult to access through traditional methods clockss.org.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While direct MCRs for the pyrazolo[3,4-d]triazinone core are less common, strategies for the closely related pyrazolo[3,4-d]pyrimidin -4-one scaffold highlight the potential of this approach for building fused pyrazole systems monash.edu.

A notable example is the three-component, microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. This method combines methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines in a one-pot reaction without the need for a catalyst monash.edu. The use of microwave irradiation accelerates the reaction, leading to high yields of the desired products in short reaction times. Such strategies showcase the potential for developing efficient MCRs for a wide range of fused pyrazole heterocycles, including triazinone analogs beilstein-journals.orgnih.govmdpi.com.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of the pyrazolo[3,4-d]triazinone scaffold is heavily reliant on the availability and reactivity of appropriate precursor molecules. The strategic functionalization of these precursors is key to constructing the final heterocyclic system.

Role of Aminopyrazole Precursors in Scaffold Construction

5-Aminopyrazoles are exceptionally versatile and crucial precursors for the synthesis of a wide array of fused pyrazoloazines, including the pyrazolo[3,4-d] nih.govbeilstein-journals.orgconicet.gov.artriazinone system beilstein-journals.orgnih.gov. Specifically, 5-amino-1H-pyrazole-4-carbonitriles and 5-amino-1H-pyrazole-4-carboxamides serve as the direct starting materials for the most common synthetic route involving diazotization and subsequent cyclization conicet.gov.arkit.eduresearchgate.net.

The aminopyrazole moiety provides the core pyrazole ring of the final bicyclic structure. The amino group at the C5 position is the site of diazotization, which initiates the ring-closing sequence. Simultaneously, the functional group at the C4 position (either a nitrile or a carboxamide) contains the necessary atoms to form the triazinone portion of the ring system conicet.gov.arkit.edu. The inherent reactivity of these precursors makes them ideal building blocks, enabling the straightforward and efficient construction of the target scaffold beilstein-journals.org.

Functional Group Transformations for Scaffold Assembly

The assembly of the pyrazolo[3,4-d]triazin-4-one core often involves the transformation of functional groups on a pre-existing pyrazole ring. A primary method for creating the triazinone portion of the scaffold is through the diazotization of 3-amino-1H-pyrazole-4-carboxamides or their carbonitrile analogs. beilstein-journals.orgnih.gov This process involves converting the amino group into a diazonium salt, which subsequently undergoes intramolecular cyclization under acidic conditions to form the fused triazine ring. beilstein-journals.orgnih.gov

Another significant strategy is the "cyclative cleavage" of pyrazolyltriazenes. beilstein-journals.org In this multi-step approach, a triazene group serves as a stable, protected form of a diazonium species. beilstein-journals.org The synthesis begins with a core pyrazole, which is elaborated through amidation and other steps to introduce the necessary side chains. The final and key step is the acid-mediated cleavage of the triazene unit, which triggers cyclization to yield the pyrazolo[3,4-d]triazine product. beilstein-journals.org This method allows for the variation of substituents on the core structure by using different commercially available building blocks. beilstein-journals.orgnih.gov

Functionalization can also occur after the core structure is formed. For instance, 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgptfarm.plresearchgate.nettriazin-4-one can react with agents like alkyl halides and formaldehyde (B43269), leading to the introduction of new functional groups while keeping the pyrazolotriazine structure intact. researchgate.net

Optimization of Reaction Conditions and Yields for Pyrazolo[3,4-d]triazin-4-one Synthesis

The efficiency of pyrazolo[3,4-d]triazin-4-one synthesis is highly dependent on the careful optimization of reaction parameters such as solvent, temperature, and the use of catalysts.

The choice of solvent plays a critical role in the synthesis of pyrazolo[3,4-d]triazine analogs, influencing reaction rates and yields. Acetic acid is a commonly employed solvent, particularly in reactions involving the condensation of aminopyrazoles with dicarbonyl compounds, often at reflux temperatures. url.edunih.gov In some syntheses, such as the reaction of 6-methyl-3-thioxo-3,4-dihydro- beilstein-journals.orgptfarm.plresearchgate.nettriazin-5-one with aldehydes and chloroacetic acid, refluxing in acetic acid is the specified condition. ptfarm.pl Other solvents reported for related heterocyclic syntheses include ethanol (B145695), dimethylformamide (DMF), and water. url.edunih.govmdpi.com For example, the reaction of 2-arylhydrazonomalononitriles with phenylhydrazine is conducted in ethanol at room temperature. nih.gov The alkylation of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgptfarm.plresearchgate.nettriazin-4-one has been performed using various solvents for recrystallization, including petroleum ether, acetonitrile (B52724) (MeCN), carbon tetrachloride (CCl4), ethyl acetate (B1210297) (EtOAc), and dioxane, indicating the importance of solvent selection in the purification and isolation of final products. researchgate.net

Table 1: Solvents Used in the Synthesis of Pyrazolo[3,4-d]triazin-4-one and Related Heterocycles

SolventReaction TypeReference
Acetic AcidCondensation / Cyclization ptfarm.plurl.edunih.gov
EthanolHydrazone formation / Cyclization nih.gov
WaterCondensation url.edumdpi.com
AcetonitrileRecrystallization researchgate.net
DioxaneRecrystallization researchgate.net
Dimethylformamide (DMF)Cyclization nih.gov

Temperature and Pressure Influence

Temperature is a key parameter that governs the kinetics and outcome of the synthesis. Many procedures require elevated temperatures to proceed efficiently. Reflux conditions are frequently cited, which implies boiling the solvent to maintain a constant, elevated temperature. ptfarm.plurl.edunih.gov For instance, the cyclization of certain precursors is achieved by refluxing in acetic acid. nih.gov Specific temperature points are also reported, such as 90 °C in water or 100 °C in DMF. url.edunih.gov In some cases, reactions are conducted at room temperature. url.edunih.gov One study on the reaction of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgptfarm.plresearchgate.nettriazin-4-one with formaldehyde and amines was carried out at 120–125°C for 12 hours. researchgate.net The influence of pressure is less commonly detailed, with most syntheses appearing to be conducted at atmospheric pressure.

Table 2: Temperature Conditions in the Synthesis of Pyrazolo[3,4-d]triazin-4-one Analogs

TemperatureSolventReaction DetailsReference
Room TemperatureEthanol / MethanolHydrazone formation / Pyridine ring formation url.edunih.gov
90 °CWaterPyridine ring formation url.edumdpi.com
100 °CDMFPyridine ring formation with TMSCl nih.gov
120-125 °CNot specifiedReaction with formaldehyde and amines researchgate.net
RefluxAcetic Acid / EthanolCondensation / Cyclization ptfarm.plurl.edunih.gov

Catalytic Strategies (e.g., Lewis Acids, Bases, Palladium Catalysts)

Catalysis is employed to enhance reaction rates and control selectivity. Both acid and base catalysis are utilized in the synthesis of pyrazolo[3,4-d]triazin-4-ones and related structures. The cyclization of diazo intermediates to form the triazinone ring often occurs under acidic conditions. beilstein-journals.org Bases, such as sodium acetate, are used in condensation reactions. ptfarm.pl In the broader context of synthesizing related fused pyrazole systems, various catalytic strategies have been developed. Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki–Miyaura and Buchwald-Hartwig cross-coupling reactions to functionalize pyrazole scaffolds. mdpi.comrsc.org For the synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally similar, nanozeolite NaX has been reported as an efficient and environmentally benign catalyst. researchgate.net Heteropolyacids like Preyssler's anion (H14[NaP5W30O110]) supported on silica (B1680970) have also been used as recyclable, eco-friendly catalysts for preparing pyrazole derivatives. sciforum.net

Regioselectivity and Stereoselectivity in 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one Synthesis

Regioselectivity, which dictates the specific orientation of ring fusion and substituent placement, is a critical consideration in the synthesis of these heterocyclic systems. When constructing the pyrazolo[3,4-d]triazine core from substituted pyrazoles, the substitution pattern on the starting pyrazole determines the final position of substituents on the bicyclic product. nih.gov For example, the synthesis of 3,6-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgptfarm.plresearchgate.nettriazin-4-ones leads to substitution at the N-6 position. beilstein-journals.orgnih.gov However, attempts to synthesize the regioisomeric 3,7-substituted analogs under similar conditions were reported to be unsuccessful, highlighting a significant regiochemical challenge. beilstein-journals.orgnih.gov This difficulty was attributed to the higher stability of the triazene precursor for the 3,7-isomer, which prevented the necessary cyclative cleavage. beilstein-journals.orgnih.gov

In the synthesis of related pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. nih.govmdpi.com The ratio of these products is determined by the relative electrophilicity of the two carbonyl groups. A significant difference in electrophilicity can lead to high regioselectivity (>80%), whereas similar electrophilicity results in a mixture of products. nih.gov For instance, when reacting 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the CF3 group) reacts first, controlling the final regiochemical outcome. nih.gov

Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound core itself, as it is a planar molecule without stereocenters. However, if chiral substituents are introduced or if subsequent reactions create stereocenters, then stereoselectivity would become an important consideration.

Reaction Mechanisms in Pyrazolo 3,4 D Triazin 4 One Chemistry

Elucidation of Proposed Reaction Mechanisms for Ring Formation

The construction of the fused pyrazolo[3,4-d]triazin-4-one ring system is typically achieved through cyclization reactions of appropriately substituted pyrazole (B372694) precursors. The key mechanistic steps involve the formation of highly reactive intermediates that undergo intramolecular ring closure.

A primary and effective method for synthesizing the 3,6-dihydro-4H-pyrazolo[3,4-d] researchgate.netnih.govnih.govtriazin-4-one core involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or their corresponding carbonitrile analogues. beilstein-journals.org This reaction proceeds via an intramolecular cyclization of a diazonium intermediate. The general mechanism begins with the treatment of the aminopyrazole with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a pyrazolediazonium salt.

This intermediate is highly electrophilic and poised for cyclization. The adjacent carboxamide or a hydrolyzed nitrile group provides the necessary nucleophile. The lone pair of electrons on the amide nitrogen attacks the diazonium group, leading to the formation of the six-membered triazinone ring. This intramolecular nucleophilic attack is the key ring-closing step, resulting in the formation of the stable, fused heterocyclic system. The reaction is typically conducted under acidic conditions, which facilitate both the formation of the diazonium ion and the subsequent cyclization step. beilstein-journals.org

The regiochemical outcome of the cyclization, determining which pyrazole nitrogen becomes part of the fused system (e.g., forming 3,6-dihydro vs. 3,7-dihydro isomers), is dictated by the substitution pattern on the initial pyrazole ring. beilstein-journals.org

Diazonium ions are central intermediates in the formation of the pyrazolo[3,4-d]triazin-4-one ring. Their transient nature and high reactivity are pivotal to the success of the cyclization. The formation of the diazonium salt from the precursor 3-aminopyrazole (B16455) derivative is the initiating step. beilstein-journals.org

To manage the reactivity of these intermediates, a synthetic strategy involving triazenes as protected diazonium species has been developed. beilstein-journals.org In this approach, the 3-aminopyrazole is first converted into a more stable 3-(3,3-dialkyltriaz-1-en-1-yl)pyrazole derivative. This triazene (B1217601) serves as a stable precursor that can be purified and manipulated. The crucial step is the subsequent cyclative cleavage of the triazene unit. Under acidic conditions, the triazene is protonated and cleaves to regenerate the highly reactive diazonium ion in situ. This controlled release allows the diazonium intermediate to be efficiently trapped by the neighboring nucleophilic group (e.g., an amide) via intramolecular cyclization to furnish the final pyrazolo[3,4-d]triazine product. This method offers a robust way to handle the reactive diazonium species, leading to moderate to good yields of the desired heterocyclic core. beilstein-journals.org

Table 1: Key Intermediates in Pyrazolo[3,4-d]triazin-4-one Ring Formation

Precursor Intermediate Species Key Transformation
3-Amino-1H-pyrazole-4-carboxamide Pyrazolediazonium salt Intramolecular nucleophilic attack by amide nitrogen

Mechanistic Insights into Functionalization Reactions of the Pyrazolo[3,4-d]triazin-4-one Core

Once the pyrazolo[3,4-d]triazin-4-one core is formed, it can be further modified through various functionalization reactions. The mechanisms of these reactions are dictated by the electronic properties of the heterocyclic system, which contains multiple potential reaction sites.

The pyrazolo[3,4-d]triazin-4-one ring system possesses several nucleophilic nitrogen atoms and an exocyclic oxygen atom (in its lactam tautomeric form), making alkylation and acylation complex reactions that can potentially yield a mixture of products. Analogous to related heterocyclic systems like 1,2,3-benzotriazin-4-ones, alkylation can occur at different positions, including the N2 and N3 atoms of the triazine ring, and the oxygen atom of the carbonyl group (O-alkylation).

The reaction mechanism is typically a nucleophilic substitution where a nitrogen or oxygen atom of the pyrazolotriazinone acts as the nucleophile, attacking an alkyl halide or another alkylating agent. The regioselectivity of the reaction (i.e., which atom is alkylated) is influenced by several factors:

Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the product distribution. For instance, using a hard base might favor O-alkylation, while softer bases might lead to N-alkylation.

Nature of the Alkylating Agent: The steric and electronic properties of the alkylating agent can also influence the site of attack.

Substituents on the Ring: Existing substituents on the heterocyclic core can direct the incoming alkyl group to a specific position through steric hindrance or electronic effects.

Acylation reactions are expected to follow a similar mechanistic pathway, involving nucleophilic attack on an acylating agent (e.g., an acyl chloride or anhydride) to form N-acyl or O-acyl derivatives.

The pyrazolo[3,4-d]triazin-4-one core is an electron-deficient system due to the presence of multiple electronegative nitrogen atoms. This electronic nature primarily dictates its reactivity in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor character of the ring system makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at one of the carbon atoms of the pyrazole or triazine ring. The mechanism involves the addition of a nucleophile to an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups on the ring and a good leaving group (e.g., a halide or a sulfonyl group).

Electrophilic Aromatic Substitution: In contrast, electrophilic aromatic substitution on the pyrazolo[3,4-d]triazin-4-one core is generally disfavored. The high density of nitrogen atoms deactivates the ring system towards attack by electrophiles. The lone pairs on the nitrogen atoms can be protonated under acidic conditions typical for electrophilic substitution, further increasing the electron deficiency of the ring. Therefore, forcing conditions are often required for such reactions, and they may proceed with low yields or lack of selectivity.

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of heterocyclic compounds like pyrazolo[3,4-d]triazin-4-one. eurasianjournals.com Methods such as Density Functional Theory (DFT) are widely used to model reaction pathways and predict their feasibility. researchgate.netresearchgate.net

These computational approaches can offer deep mechanistic insights by:

Calculating Activation Energies: By mapping the potential energy surface of a reaction, computational models can determine the energy barriers (activation energies) for different proposed pathways. The pathway with the lowest energy barrier is typically the most favorable one, allowing researchers to predict the major product of a reaction. researchgate.net

Modeling Transition States: The geometry and electronic structure of transient species like transition states can be calculated, providing a snapshot of the bond-forming and bond-breaking processes that occur during the reaction.

Analyzing Molecular Orbitals: Examination of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the reactivity of the molecule. For instance, the location of the HOMO can indicate the most nucleophilic site, while the location of the LUMO can suggest the most electrophilic site, thereby predicting the regioselectivity of reactions. researchgate.net

Evaluating Intermediate Stability: The relative energies of potential intermediates (e.g., different tautomers or regioisomeric intermediates) can be calculated to determine the most stable and likely species to be formed during a reaction sequence.

While these computational methods are invaluable for understanding reaction mechanisms, specific and detailed computational studies elucidating the formation and functionalization pathways of 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one itself are not extensively detailed in the literature. However, the application of these techniques to related pyrazole and triazine systems demonstrates their potential to unravel the intricate mechanistic details of this compound class. eurasianjournals.comresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Amino-1H-pyrazole-4-carboxamide
3-Amino-1H-pyrazole-4-carbonitrile
Sodium nitrite
3-(3,3-Dialkyltriaz-1-en-1-yl)pyrazole

Advanced Spectroscopic Characterization and Structural Analysis of 6 Methyl 3h Pyrazolo 3,4 D Triazin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For derivatives of 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a detailed map of the molecular structure.

For instance, in related pyrazolo[3,4-e] semanticscholar.orgmdpi.comnih.govtriazin-7-one derivatives, the methyl group protons typically appear as a singlet in the upfield region of the spectrum. nih.gov The position of this signal can be influenced by the electronic environment and the substitution pattern on the bicyclic ring system. Aromatic protons, if present as substituents, will resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their multiplicity and coupling constants providing information about their relative positions. nih.govresearchgate.net The proton on the pyrazole (B372694) ring, if present, would also be expected in this downfield region. The NH proton of the triazinone ring often appears as a broad singlet at a variable chemical shift, which can be confirmed by D₂O exchange experiments. nih.gov

Table 1: Representative ¹H NMR Data for Related Pyrazolo[3,4-d]triazine Derivatives

Compound/Derivative Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment
6-Phenyl-2-p-tolyl-2,6-dihydro-pyrazolo[3,4-e] semanticscholar.orgmdpi.comnih.govtriazin-7-one - 1.98 (s, 3H) CH₃
6.81-7.56 (m, 10H) Aromatic Protons
2-p-Chlorophenyl-6-phenyl-2,6-dihydro-pyrazolo[3,4-e] semanticscholar.orgmdpi.comnih.govtriazin-7-one - 6.62 (d, 2H) Aryl o-protons
7.34-7.98 (m, 7H) Aromatic Protons
7.67 (s, 1H) Triazine H

Note: The data presented is for structurally related compounds and serves as a reference for the expected spectral features of this compound derivatives.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectra of pyrazolo[3,4-d]triazin-4-one derivatives, the methyl carbon signal is expected to appear at the most upfield position. The carbonyl carbon of the triazinone ring is a key diagnostic signal, typically resonating in the significantly downfield region of the spectrum, often around 150-170 ppm. nih.govmdpi.com

Table 2: Representative ¹³C NMR Data for Related Pyrazolo[3,4-d]triazine Derivatives

Compound/Derivative Solvent Chemical Shift (δ, ppm) Assignment
6-Phenyl-2-p-tolyl-2,6-dihydro-pyrazolo[3,4-e] semanticscholar.orgmdpi.comnih.govtriazin-7-one - 16.2 CH₃
115.7, 119.0, 120.8, 122.7, 124.6, 128.9, 130.0, 138.2, 140.9, 142.4 Aromatic Carbons
154.6 C=O
158.3 C-3 (triazine ring)
2-p-Chlorophenyl-6-phenyl-2,6-dihydro-pyrazolo[3,4-e] semanticscholar.orgmdpi.comnih.govtriazin-7-one - 114.7, 116.8, 119.1, 122.5, 128.7, 129.8, 134.1, 138.0, 139.6, 142.4 Aromatic Carbons
154.7 C=O

Note: The data is for structurally related compounds and provides an indication of expected chemical shifts for this compound derivatives.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

In studies of related pyrazolo[3,4-d] semanticscholar.orgmdpi.comresearchgate.nettriazines, 2D NMR has been instrumental in making complete signal assignments and confirming the proposed structures. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For derivatives of this compound, techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the derivative. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative would be expected to show several characteristic absorption bands.

A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the triazinone ring. nih.govmdpi.com The N-H stretching vibration of the pyrazole and/or triazine ring would typically appear as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and any aromatic rings would be observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings generally appear in the 1400-1650 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3500 N-H Stretch Amine/Amide
2800-3100 C-H Stretch Alkyl, Aromatic
1650-1750 C=O Stretch Carbonyl (Amide)

Single Crystal X-ray Diffraction (If applicable to derivatives for precise structural determination)

While NMR, MS, and IR spectroscopy provide valuable information about the structure of a molecule, Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of a this compound derivative can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

This level of structural detail is invaluable for understanding the molecule's conformation, packing in the solid state, and for correlating its structure with its physical and chemical properties. X-ray diffraction studies on related pyrazolo[3,4-d]pyrimidine and triazolo-pyridazino-indole systems have been successfully used to unambiguously confirm their molecular structures. mdpi.comnih.gov

Theoretical and Computational Investigations of 6 Methyl 3h Pyrazolo 3,4 D Triazin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods provide a fundamental understanding of molecular geometry, orbital energies, and the distribution of electron density, which collectively dictate the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. irjweb.com For heterocyclic compounds similar to 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are performed to determine the most stable three-dimensional conformation, a process known as geometry optimization. nih.govnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. irjweb.com The resulting optimized structure represents the molecule's minimum energy state, which is essential for accurately calculating other electronic properties and understanding its interaction with biological targets.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key parameters in quantum chemical studies. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.gov This analysis helps in predicting how the molecule might participate in chemical reactions, particularly those involving charge transfer.

ParameterDescriptionSignificance in Molecular Analysis
EHOMOEnergy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; higher energy indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; lower energy indicates a better electron acceptor.
Energy Gap (ΔE)The energy difference between ELUMO and EHOMOIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges within a molecule. DFT calculations can accurately predict the magnitude and direction of the dipole moment. This parameter is crucial for understanding the solubility of the compound in various solvents and its ability to engage in non-covalent dipole-dipole interactions, which are often vital for binding to biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like pyrazolotriazinones, QSAR studies are instrumental in designing new analogues with enhanced potency. nih.govresearchgate.net

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For related pyrazolo[3,4-d]triazin-4-one analogues, a wide range of descriptors are typically calculated to capture the structural features relevant to their biological activity. nih.gov These descriptors can be broadly categorized as follows:

Descriptor CategoryExamplesInformation Provided
ElectronicCharged surface area, dipole moment, HOMO/LUMO energies. nih.govDescribes the distribution of electrons and the molecule's ability to participate in electronic interactions.
StericMolecular volume, surface area, specific shape indices. nih.govRelates to the size and shape of the molecule, which influences its fit within a receptor binding site.
TopologicalConnectivity indices, branching indices. nih.govQuantifies aspects of molecular structure such as atom connectivity and branching.
Spatial & Molecular FieldShape descriptors, molecular field probes. nih.govCharacterize the 3D arrangement of atoms and the interaction fields (steric, electrostatic) around the molecule.

The selection of relevant descriptors is a critical step, as they form the independent variables in the final QSAR equation.

Once descriptors are calculated for a set of molecules with known activities, a QSAR model is developed. This process involves several key steps to ensure the model is statistically robust and has predictive power.

Dataset Division: The full dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. nih.gov

Model Building: Various statistical methods are employed to create the mathematical model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA). nih.govnih.gov These methods generate an equation that relates the selected descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: Rigorous validation is essential to confirm the quality and predictive capacity of the QSAR model. nih.gov This involves both internal and external validation procedures.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and stability. The cross-validated correlation coefficient (q²) is a key metric here.

External Validation: The model's predictive power is tested by using it to predict the activity of the compounds in the test set, which were not used in model development. nih.gov

Y-Randomization: This test is performed to ensure that the model is not the result of a chance correlation in the data. nih.gov

A validated QSAR model can then be reliably used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (a small molecule like this compound) to the active site of a target protein.

Molecular docking studies on derivatives of the pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazine and pyrazolo[3,4-b]pyridine scaffolds have revealed key interaction patterns with various protein kinases, which are often implicated in cancer. mdpi.comnih.gov These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of these ligands to the ATP-binding pocket of kinases.

For instance, in studies of pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazine sulfonamides, hydrogen bonds were commonly observed with the backbone of key amino acid residues in the hinge region of kinases. mdpi.com The pyrazolo-triazine core often acts as a hydrogen bond acceptor and donor, anchoring the molecule within the active site. The methyl group at the 6-position of the target compound would likely contribute to hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity and selectivity.

A study on pyrazolo[3,4-b]pyridine derivatives targeting Tropomyosin receptor kinase A (TRKA) identified crucial hydrogen bond interactions with residues such as Glu546, Met620, and Lys572. nih.gov Additionally, carbon-hydrogen bonds were observed with Gly623, Glu618, and Asp703. nih.gov Given the structural similarities, it is plausible that this compound would engage in similar interactions.

The following table summarizes common interacting residues observed in docking studies of related pyrazolotriazine compounds with various protein kinases.

Target ProteinInteracting Amino Acid ResiduesType of Interaction
Abl KinaseM318Hydrogen Bond
AKT2 KinaseThr197, Glu200, Gly295, Glu193Hydrogen Bond
TRKAGlu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703Hydrogen Bond, Carbon-Hydrogen Bond

The binding affinity of a ligand to its target protein is a critical determinant of its potential biological activity. This is often quantified as a docking score or binding energy in computational studies. For a series of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govmdpi.comtriazine sulfonamides docked against several cancer targets, binding energies were calculated to predict their inhibitory potential. mdpi.com

The binding energies for these compounds ranged from -25.15 to -46.50 kcal/mol, as determined by Prime MM-GBSA calculations. mdpi.com These values indicate favorable binding to the active sites of the target proteins. The primary driving forces for this binding were identified as van der Waals forces, Coulombic interactions, and non-polar solvation energies. mdpi.com

In another study focusing on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, the docking scores for a series of 37 ligands ranged from -12.672 to -14.169 kcal/mol. nih.gov These scores suggest a high binding affinity for the target kinase.

While specific binding affinity predictions for this compound are not available, the data from these related compounds suggest that it would likely exhibit favorable binding energies when docked into the active sites of relevant protein kinases. The methyl substitution could potentially enhance this affinity through favorable hydrophobic interactions.

The table below presents representative binding affinity data for related pyrazolotriazine derivatives against various protein targets.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govmdpi.comtriazine SulfonamidesAKT2 Kinase-25.15 to -46.50
Pyrazolo[3,4-b]pyridine DerivativesTRKA-12.672 to -14.169

It is important to note that these values are from studies on analogous compounds and serve as an estimation of the potential binding affinity of this compound. Further dedicated computational and experimental studies are necessary to determine its precise binding characteristics.

Structure Activity Relationships Sar of Pyrazolo 3,4 D Triazin 4 One Derivatives

Impact of Substituent Effects on Molecular Recognition and Biological Efficacy

The introduction of different functional groups onto the pyrazolo[3,4-d]triazin-4-one core can profoundly alter its electronic properties, steric profile, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's ability to bind to its biological target and elicit a response.

Position and Nature of Substituents on the Pyrazolo Ring

The pyrazole (B372694) moiety of the pyrazolo[3,4-d]triazin-4-one scaffold offers several positions for substitution, primarily at the N1 and C3 positions (based on standard pyrazole numbering). The substituents at these positions play a critical role in modulating the biological activity.

Research on related pyrazolo-fused heterocyclic systems, such as pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazines, has provided valuable insights that can be extrapolated to the pyrazolo[3,4-d]triazin-4-one core. For instance, in a series of pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine derivatives, methylation at the N-1 position of the pyrazole ring was found to significantly decrease inhibitory activity against enzymes of purine (B94841) metabolism, such as E. coli purine nucleoside phosphorylase (PNP) nih.gov. This suggests that an unsubstituted N-1 position may be important for hydrogen bonding interactions with the target enzyme.

The nature of the substituent at the C3 position also has a significant impact. Studies on various pyrazole-containing compounds have shown that this position can tolerate a wide range of substituents, from small alkyl groups to bulky aryl moieties, which can be tailored to fit into specific pockets of a target protein. For example, in a series of 1,3,4,5-tetrasubstituted pyrazole derivatives, the presence of a nitrofuran group at C3, combined with various aryl groups at other positions, resulted in compounds with significant antibacterial and antifungal activity nih.gov. While this is a different scaffold, it highlights the importance of the C3 position in defining the biological activity profile.

The table below summarizes the effect of substituents on the pyrazole ring of pyrazolo-fused heterocycles on their biological activity.

ScaffoldPositionSubstituentBiological ActivityReference
Pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazineN-1MethylWeaker inhibition of PNP nih.gov
Pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazineC-3MethylActive nih.gov
1,3,4,5-tetrasubstituted pyrazoleC-35-nitrofuran-2-ylHigh antibacterial and antifungal activity nih.gov

Substitutions on the Triazinone Moiety

The triazinone portion of the scaffold, particularly positions N6 and C7 (in the context of a pyrazolo[3,4-d]pyrimidin-7-one analog), is also a key area for modification to enhance biological efficacy. In the case of 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one, the methyl group at the N6 position is a critical determinant of its properties.

Studies on analogous pyrazolo[3,4-d]pyrimidinone systems have demonstrated the importance of the substituent at the position equivalent to N6. For example, in a series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives designed as phosphodiesterase 5 (PDE5) inhibitors, variations at the N6 position led to significant differences in inhibitory activity nih.gov. Compounds with a methyl group at this position, similar to the titular compound, were synthesized and showed promising activity. The N6 position is often involved in crucial interactions within the active site of the target enzyme, and even small changes, such as modifying the alkyl chain length or introducing cyclic structures, can lead to substantial gains or losses in potency.

Furthermore, research on pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazines has shown that substitutions at the C5 position (analogous to a position on the triazine ring) are critical for activity. A methylsulfanyl group at this position rendered the compound a strong inhibitor of PNP, with an IC50 of approximately 40 µM nih.gov. This highlights that the triazine portion of the scaffold is highly amenable to substitutions that can enhance target engagement.

The following table illustrates the impact of substitutions on the triazinone/triazine moiety on biological activity.

ScaffoldPositionSubstituentBiological ActivityReference
Pyrazolo[3,4-d]pyrimidin-7-oneN-6Various alkyl/aryl groupsPotent PDE5 inhibition nih.gov
Pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazineC-5MethylsulfanylStrong PNP inhibition (IC50 ~40 µM) nih.gov
Pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazolo[4,3-b] mdpi.comnih.govnih.govtriazineC-position on triazole fused to triazineChloromethylMost active against lung and colon cancer cells mdpi.com
Pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazolo[4,3-b] mdpi.comnih.govnih.govtriazineC-position on triazole fused to triazineMethylLeast active against lung and colon cancer cells mdpi.com

Stereochemical Influence on Activity and Selectivity

The introduction of chiral centers into drug molecules can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

In the context of pyrazolo[3,4-d]triazin-4-one derivatives, the incorporation of a chiral substituent can have a profound impact on their biological activity and selectivity. While specific studies on the stereochemistry of this compound are not widely available, research on the closely related pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine scaffold provides compelling evidence of the importance of stereochemistry.

In a study of enantiomeric pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine sulfonamides, the cytotoxic effects of the (R)- and (S)-enantiomers were evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the (R)-enantiomers exhibited a slightly higher cytotoxic effect than the corresponding (S)-enantiomers in both cell lines nih.gov. For example, the (R)-enantiomer 3b was found to inhibit the viability of MCF-7 and MDA-MB-231 cancer cells to the highest degree and also showed a weaker cytotoxic effect on normal breast cells, indicating a degree of cancer cell selectivity nih.gov. This demonstrates that the specific three-dimensional arrangement of the substituents is crucial for the observed biological activity.

This stereochemical dependence arises from the differential binding of the enantiomers to their molecular target. One enantiomer may fit more snugly into the binding pocket, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may bind less favorably or even be unable to bind at all. This principle is fundamental in drug design and underscores the need to investigate the activity of individual enantiomers when a chiral center is present in a pyrazolo[3,4-d]triazin-4-one derivative.

Pharmacophore Elucidation and Design Principles for Pyrazolo[3,4-d]triazin-4-one Analogs

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For pyrazolo[3,4-d]triazin-4-one analogs, understanding the pharmacophore is key to designing new derivatives with improved potency and selectivity.

Studies on the structurally similar pyrazolo[3,4-d]pyrimidine scaffold have provided a solid foundation for understanding the pharmacophoric requirements for various biological targets, such as protein kinases. For instance, in the design of Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase inhibitors, a pharmacophore model was developed for ATP-competitive inhibitors. This model was then used to optimize a series of 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines, leading to the discovery of highly potent inhibitors nih.gov. The key pharmacophoric features identified typically include:

A heterocyclic scaffold (the pyrazolo[3,4-d]pyrimidine core) that mimics the adenine region of ATP and forms crucial hydrogen bonds with the hinge region of the kinase domain.

A substituted phenylamino group that occupies a hydrophobic pocket adjacent to the ATP-binding site.

Specific hydrogen bond donors and acceptors on the scaffold that are essential for anchoring the molecule in the active site.

Molecular docking simulations of pyrazolo[3,4-d]pyrimidine and related derivatives as CDK2 inhibitors have confirmed the importance of these interactions. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the purine ring of ATP, and substituents are designed to form essential hydrogen bonds with key residues in the active site, such as Leu83 rsc.orgrsc.org.

Based on these findings, the design principles for new pyrazolo[3,4-d]triazin-4-one analogs with potential kinase inhibitory activity would involve:

Maintaining the core pyrazolo[3,4-d]triazin-4-one scaffold as a hinge-binding motif.

Introducing substituents on the pyrazole and triazinone rings to occupy specific hydrophobic and hydrophilic pockets within the target's active site.

Optimizing the size, shape, and electronic properties of these substituents to maximize binding affinity and selectivity.

Incorporating functional groups that can form additional hydrogen bonds or other favorable interactions with the target protein.

By applying these design principles, it is possible to rationally develop novel this compound derivatives with enhanced biological efficacy for a desired therapeutic target.

Mechanistic Investigations of Biological Activities of Pyrazolo 3,4 D Triazin 4 One Derivatives

Enzyme Inhibition Studies

Pyrazolo[3,4-d]triazin-4-one derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in their therapeutic potential. These interactions are often characterized by high specificity and affinity, leading to the disruption of critical cellular signaling pathways.

Kinase Inhibition Mechanisms (e.g., CDK2, Bcr-Abl, SGK1, Src, PPO)

Kinases are a primary target for pyrazolo[3,4-d]triazin-4-one derivatives due to their central role in cell cycle regulation, proliferation, and survival.

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a promising strategy for cancer therapy. nih.govsemanticscholar.org Pyrazolo[3,4-d]pyrimidine derivatives, which share a similar scaffold with pyrazolo[3,4-d]triazin-4-ones, have been shown to be potent CDK2 inhibitors. nih.govsemanticscholar.orgrsc.org For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] bohrium.commdpi.comnih.govtriazolo[1,5-c]pyrimidine derivatives have demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex, with IC50 values in the nanomolar range. rsc.org Molecular docking studies suggest that these compounds bind to the ATP-binding site of CDK2, forming essential hydrogen bonds with the hinge region residue Leu83. nih.govrsc.org One particular derivative, compound 14 , exhibited an IC50 value of 0.057 µM against CDK2/cyclin A2. rsc.org Another study identified compound 15 as a potent CDK2 inhibitor with an IC50 of 0.061 µM. semanticscholar.org

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). nih.govmdpi.com Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as dual Src/Bcr-Abl inhibitors. nih.govresearchgate.netscilit.com These compounds have been shown to reduce the phosphorylation of Bcr-Abl and induce apoptosis in Bcr-Abl-positive leukemia cell lines. researchgate.net Specific derivatives, such as 8j and 8k , have demonstrated nanomolar activity in enzymatic and cellular assays, making them promising candidates for CML therapy. nih.gov Furthermore, some derivatives have shown activity against the T315I mutation of Bcr-Abl, which is a common cause of resistance to existing therapies. nih.gov

Src Inhibition: Src is a non-receptor tyrosine kinase that is often overactive in various cancers, playing a role in cell proliferation, survival, and metastasis. nih.govnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src kinase inhibitors. nih.govnih.govchapman.edu Compounds such as S7 , S29 , and SI163 have been shown to reduce the growth rate of medulloblastoma cells by inhibiting Src phosphorylation. nih.govnih.gov A lead optimization study identified compound SI-388 as a potent Src inhibitor. bioworld.com Another study reported that compounds 6e and 10c exhibited Src kinase inhibition with IC50 values of 5.6 and 5.1 µM, respectively. chapman.edu

PPO Inhibition: Protoporphyrinogen (B1215707) oxidase (PPO) is an enzyme targeted by some herbicides. A series of 3H-pyrazolo[3,4-d] nih.govbohrium.commdpi.comtriazin-4-one derivatives have been synthesized and shown to exhibit strong inhibition of PPO activity in vitro. nih.govacs.orgscilit.com The structure-activity relationship studies revealed that the nature of the substituents on the pyrazole (B372694) ring and other parts of the molecule significantly influences the inhibitory activity. nih.govacs.orgscilit.com

Inhibitory Activity of Pyrazolo[3,4-d]triazin-4-one Derivatives against Various Kinases
CompoundTarget KinaseIC50 (µM)Reference
Compound 14CDK2/cyclin A20.057 rsc.org
Compound 15CDK2/cyclin A20.061 semanticscholar.org
Compound 6eSrc5.6 chapman.edu
Compound 10cSrc5.1 chapman.edu

Other Enzyme Targets (e.g., Tyrosinase, Urease)

Beyond kinases, pyrazolo[3,4-d]triazin-4-one and related heterocyclic derivatives have shown inhibitory activity against other classes of enzymes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. semanticscholar.orgnih.gov A series of chiral pyrazolo[4,3-e] bohrium.commdpi.comnih.govtriazine sulfonamides demonstrated inhibitory effects on mushroom tyrosinase, with IC50 values ranging from 27.9 to 40.17 µM. semanticscholar.orgtandfonline.comnih.gov Compounds 8b and 8j were identified as the most potent inhibitors in this series, with IC50 values of 30.76 and 27.90 µM, respectively. tandfonline.comnih.govnih.gov

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. The same series of chiral pyrazolo[4,3-e] bohrium.commdpi.comnih.govtriazine sulfonamides exhibited excellent inhibitory activity against urease, with IC50 values ranging from 0.037 to 0.084 µM, which was significantly better than the standard inhibitor thiourea (B124793) (IC50 = 20.7 µM). tandfonline.comnih.gov Compounds 8a , 8f , and 8i were particularly potent, with IC50 values of 0.037, 0.044, and 0.042 µM, respectively. tandfonline.comnih.gov

Inhibitory Activity of Pyrazolo[4,3-e] bohrium.commdpi.comnih.govtriazine Sulfonamide Derivatives against Tyrosinase and Urease
CompoundTarget EnzymeIC50 (µM)Reference
Compound 8jTyrosinase27.90 tandfonline.comnih.gov
Compound 8bTyrosinase30.76 tandfonline.comnih.gov
Compound 8aUrease0.037 tandfonline.comnih.gov
Compound 8iUrease0.042 tandfonline.comnih.gov
Compound 8fUrease0.044 tandfonline.comnih.gov

Cellular Pathway Modulation

The biological effects of pyrazolo[3,4-d]triazin-4-one derivatives are a direct consequence of their ability to modulate critical cellular pathways, including cell cycle progression, apoptosis, and autophagy.

Cell Cycle Progression Analysis

By inhibiting key cell cycle regulators like CDK2, pyrazolo[3,4-d]triazin-4-one and related compounds can induce cell cycle arrest, preventing the proliferation of cancer cells. nih.gov For example, compound 14 , a pyrazolo[3,4-d]pyrimidine derivative, was found to cause cell cycle arrest at the G0/G1 phase in HCT-116 cells. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives S7, S29, and SI163 were shown to halt medulloblastoma cells in the G2/M phase. nih.gov Another study on pyrazolo[4,3-e]tetrazolo[1,5-b] bohrium.commdpi.comnih.govtriazine sulfonamides (MM129, MM130, and MM131) demonstrated that these compounds induced cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells, while causing an accumulation of cells in the S phase in HCT 116 cells. mdpi.comresearchgate.net

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bax Modulation)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have shown that pyrazolo[3,4-d]triazin-4-one derivatives can induce apoptosis in cancer cells. bohrium.commdpi.comnih.gov The induction of apoptosis by these compounds is often mediated through the activation of caspases, which are the executioners of apoptosis. For instance, pyrazolo[3,4-d] nih.govbohrium.commdpi.comtriazine derivatives 3a , 3c , 6a , and 6c were found to activate caspase-3/7 in a dose-dependent manner in Huh-7 and Panc-1 cell lines. bohrium.com

The regulation of apoptosis is also controlled by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of these proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov One pyrazolo[3,4-d]pyridazine derivative, PPD-1 , was found to disrupt the Bcl-2/Bax balance in lung cancer cells, leading to apoptosis. nih.gov

Apoptosis Induction by Pyrazolo[3,4-d]triazin-4-one and Related Derivatives
Compound/DerivativeCell LineMechanismReference
Pyrazolo[3,4-d] nih.govbohrium.commdpi.comtriazine derivatives (3a, 3c, 6a, 6c)Huh-7, Panc-1Caspase-3/7 activation bohrium.com
Pyrazolo[3,4-d]pyrimidine derivatives (S7, S29, SI163)MedulloblastomaModulation of Bax and Bcl-2 nih.govnih.gov
PPD-1 (Pyrazolo[3,4-d]pyridazine derivative)A549 (Lung cancer)Disruption of Bcl-2/Bax balance nih.gov

Autophagy Modulation (e.g., Beclin-1)

Autophagy is a cellular process of self-degradation that can either promote cell survival or cell death depending on the context. Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can induce autophagy in cancer cells. nih.govresearchgate.net The Src tyrosine kinase inhibitors Si306 and its prodrug pro-Si306 were shown to induce autophagy in human glioblastoma cells. nih.govresearchgate.net Furthermore, a pyrazolo[4,3-e]tetrazolo[1,5-b] bohrium.commdpi.comnih.govtriazine derivative, compound 3b , was found to trigger autophagy through the increased expression of Beclin-1 and inhibition of mTOR in breast cancer cells. nih.gov The modulation of autophagy by these compounds represents another important aspect of their anticancer activity. nih.govnih.gov

Regulation of Signaling Pathways (e.g., NF-κB, mTOR)

Derivatives of the pyrazolo-triazine scaffold have been identified as modulators of key signaling pathways integral to cell growth, proliferation, and inflammatory responses, namely the NF-κB and mTOR pathways.

Research into a pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govscilit.comtriazine sulfonamide derivative, designated as compound 3b, has demonstrated notable effects on both pathways. nih.gov In breast cancer cell lines, this compound was found to suppress the expression of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a critical role in regulating the immune response to infection and is often overactivated in cancer cells. nih.gov The study showed that in MCF-7 cells, compound 3b reduced the percentage of cells with active NF-κB from 97.2% in the control group to 19.8% at a concentration of 0.5 µM. nih.gov

Furthermore, the same derivative was confirmed to trigger autophagy, a cellular degradation process, through the inhibition of the mammalian target of rapamycin (B549165) (mTOR). nih.gov The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. lookchem.com Molecular docking studies have suggested that pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govscilit.comtriazine sulfonamides can function as inhibitors of kinases within this pathway, including mTOR and Akt. mdpi.com Inhibition of the PI3K/Akt/mTOR signaling cascade is a recognized therapeutic strategy in oncology. nih.gov

The table below summarizes the observed effects of a representative pyrazolo-triazine derivative on these signaling pathways.

Derivative ScaffoldPathway ModulatedObserved EffectCell Line
Pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govscilit.comtriazineNF-κBSuppression of activity/expressionMCF-7, MDA-MB-231
Pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govscilit.comtriazinemTORInhibition, leading to autophagyMCF-7, MDA-MB-231

Molecular Basis of Antimicrobial Action

While various pyrazolo-fused heterocyclic compounds have demonstrated antimicrobial properties, specific mechanistic studies on pyrazolo[3,4-d]triazin-4-one derivatives are limited. However, research on closely related structures provides insight into potential mechanisms of action.

Targets in Bacterial Pathogens

Direct molecular targets in bacteria for pyrazolo[3,4-d]triazine derivatives are not yet extensively documented. However, studies on the analogous pyrazolo[3,4-d]pyrimidine (B1678525) core have identified specific enzymatic targets. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one molecules have been reported to inhibit Staphylococcus aureus DNA polymerase III, an essential enzyme for bacterial DNA replication. nih.gov Other related heterocyclic systems, such as 1,2,4-triazole-norfloxacin hybrids, have been linked to the inhibition of Topoisomerase IV, another crucial enzyme for maintaining DNA topology during replication. mdpi.com While these findings pertain to different heterocyclic cores, they suggest that enzymes involved in bacterial DNA synthesis are plausible targets for pyrazolo-triazine derivatives.

Mechanisms Against Fungi and Parasites

The antifungal mechanisms of pyrazolo[3,4-d]triazin-4-one derivatives are still under investigation. Research on a different isomer, pyrazolo[5,1-c] acs.orgnih.govscilit.comtriazine, has shown that its derivatives can inhibit the formation of Candida biofilms, which are structured communities of fungal cells that contribute to persistent infections. researchgate.net

A common mechanism for many azole and triazine-based antifungal agents is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. Molecular docking studies on some s-triazine derivatives (not fused with a pyrazole ring) have indicated that they bind effectively to Candida 14α-demethylase, suggesting this as a potential mode of action. nih.gov No specific information regarding the antiparasitic mechanisms of pyrazolo[3,4-d]triazin-4-one derivatives was identified in the reviewed literature.

Mechanistic Aspects of Herbicidal Action

The herbicidal activity of pyrazolo[3,4-d]triazin-4-one derivatives is well-documented, with a clearly identified molecular target in plant biochemical pathways.

Target Identification in Plant Biochemistry

The primary mechanism of herbicidal action for 3H-pyrazolo[3,4-d] acs.orgnih.govnih.govtriazin-4-one derivatives is the inhibition of protoporphyrinogen oxidase (PPO). acs.orgnih.govacs.orgresearchgate.net PPO is the final enzyme in the common pathway of tetrapyrrole biosynthesis, which leads to the production of essential molecules like chlorophyll (B73375) and heme. acs.org

Inhibition of PPO disrupts this pathway, causing an accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. lsuagcenter.com In the presence of oxygen and light, this substrate is rapidly converted to protoporphyrin IX, a potent photosensitizer. lsuagcenter.com This accumulation leads to the generation of singlet oxygen radicals, which cause rapid peroxidation of lipids and destruction of cellular membranes, ultimately resulting in tissue bleaching and plant death. acs.orglsuagcenter.com

Bioassays have confirmed that several derivatives of this class exhibit potent, dose-dependent inhibition of PPO in vitro. scilit.comnih.govacs.org The structure-activity relationship for these compounds has been explored, indicating that specific substitutions on the pyrazole and triazine rings can significantly influence their inhibitory activity. nih.govacs.org For example, one study found that a derivative with an allyl group on the pyrazole ring and a propargyl group on a benzooxazinone substituent displayed the highest in vivo and in vitro PPO-inhibiting activities. scilit.comnih.gov

Compound ClassTarget EnzymeMechanism of ActionResult
3H-Pyrazolo[3,4-d] acs.orgnih.govnih.govtriazin-4-one derivativesProtoporphyrinogen Oxidase (PPO)Competitive inhibition, leading to accumulation of protoporphyrinogen IX.Light-dependent lipid peroxidation, membrane destruction, and plant death.

While PPO inhibition is the primary target, other pyrazole-fused triazines have been shown to act as inhibitors of photosynthetic electron transport, a mechanism common to many commercial herbicides like diuron. nih.gov This suggests that the broader class of pyrazolo-triazines may possess multiple herbicidal modes of action.

Medicinal Chemistry Applications and Future Directions for Pyrazolo 3,4 D Triazin 4 One Research

Pyrazolo[3,4-d]triazin-4-one as a Privileged Scaffold in Rational Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyrazolo[3,4-d]pyrimidine scaffold, a close structural analog to the pyrazolo[3,4-d]triazin-4-one core, is considered a privileged structure because it is an isostere of adenine, a key component of ATP. researchgate.net This structural mimicry allows molecules built around this core to function as ATP-competitive inhibitors, particularly for enzymes like kinases, which play crucial roles in cellular signaling pathways often dysregulated in diseases like cancer. researchgate.net Azole-annelated 1,2,3-triazines have garnered attention for this structural similarity to purine (B94841) bases, suggesting their potential as effective antiviral and antitumor agents. researchgate.net The pyrazolo[3,4-d]triazin-4-one system, by extension, serves as a valuable starting point for the rational design of new therapeutic agents.

Strategies for Rational Drug Design Based on the 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one Core

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of their biological target. For the pyrazolo[3,4-d]triazin-4-one scaffold, structure-activity relationship (SAR) studies are crucial for optimizing therapeutic potential. SAR studies explore how modifying the chemical structure, such as by adding or changing functional groups at different positions, affects the compound's biological activity.

The introduction of substituents onto the core scaffold is a primary strategy to enhance binding affinity, selectivity, and pharmacokinetic properties. The "6-Methyl" group in this compound is one such modification. The effect of a methyl group can be complex; in some cases, it can enhance hydrophobic interactions within a target's binding pocket, while in others it may be detrimental to activity. For instance, in a study on related pyrazolo[4,3-e] mdpi.commdpi.comnih.govtriazolo[4,3-b] mdpi.commdpi.comnih.govtriazine derivatives, the compound with a methyl substituent was found to be the least active, whereas a derivative with a chloromethyl group was the most active against tested cancer cell lines. mdpi.com This highlights that even small modifications can significantly impact potency. Another SAR study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrated that the removal of a methyl group at one position was detrimental, while removing it from another position led to a 4-fold increase in potency. acs.org These examples underscore the importance of systematic modification and biological testing to determine the optimal substitution pattern for a given target.

Table 1: Illustrative Structure-Activity Relationships in Pyrazolo-fused Heterocycles

Base ScaffoldPosition of SubstitutionSubstituentTarget/AssayObserved Activity
Pyrazolo[4,3-e] mdpi.commdpi.comnih.govtriazolo[4,3-b] mdpi.commdpi.comnih.govtriazineR-CH3A549 Lung Cancer CellsLeast Active Derivative mdpi.com
Pyrazolo[4,3-e] mdpi.commdpi.comnih.govtriazolo[4,3-b] mdpi.commdpi.comnih.govtriazineR-CH2ClA549 Lung Cancer CellsMost Active Derivative mdpi.com
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneR4Removal of -CH3Antitubercular ActivityDetrimental to activity acs.org

This table is for illustrative purposes to show how substitutions impact activity on related scaffolds.

Development of Targeted Therapies Leveraging Pyrazolo[3,4-d]triazin-4-one Derivatives

The structural similarity of the pyrazolo[3,4-d]triazin-4-one scaffold to purines makes it an ideal candidate for developing targeted therapies, especially kinase inhibitors for cancer treatment. researchgate.net Kinases are a large family of enzymes that regulate most major cellular processes, and their aberrant activity is a hallmark of many cancers. A variety of pyrazolo-fused heterocyclic derivatives have been successfully designed to target specific kinases.

For example, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govrsc.org In one study, synthesized pyrazolo[3,4-d]pyrimidin-4-ones showed significant inhibitory activity against CDK2, with IC50 values as low as 1.60 μM. nih.gov Other research has focused on designing derivatives that target the Epidermal Growth Factor Receptor (EGFR), another critical target in oncology. semanticscholar.org Furthermore, pyrazolo-fused systems have been investigated as inhibitors for Bruton's tyrosine kinase (BTK) and AKT kinase, both of which are involved in cancer cell survival pathways. mdpi.comnih.gov Beyond cancer, derivatives have also been rationally designed as selective inhibitors of phosphodiesterase-5 (PDE5), demonstrating the broad applicability of the scaffold. nih.gov

Table 2: Biological Targets of Pyrazolo-fused Scaffolds

Derivative ClassBiological TargetPotency (IC50)Disease Area
Pyrazolo[3,4-d]pyrimidin-4-onesCDK21.60 μM nih.govCancer nih.gov
1H-Pyrazolo[3,4-d]pyrimidinesEGFR (wild type)0.016 μM semanticscholar.orgCancer semanticscholar.org
1H-Pyrazolo[3,4-d]pyrimidinesEGFR (mutant T790M)0.236 μM semanticscholar.orgCancer semanticscholar.org
Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comnih.govtriazine SulfonamidesBruton's tyrosine kinase (BTK)Not specifiedCancer mdpi.comnih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comnih.govtriazine SulfonamidesAKT2 KinaseNot specifiedCancer mdpi.com
1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-onesPDE5Activity similar to sildenafil nih.govErectile Dysfunction

Emerging Research Areas and Unexplored Potential of the Scaffold

The therapeutic potential of the pyrazolo[3,4-d]triazin-4-one scaffold and its relatives is far from exhausted. Current research is pushing the boundaries of what can be achieved with this versatile core. One of the most promising new directions is the synthesis of tricyclic systems, where the pyrazolo-triazine core is fused with an additional heterocyclic ring, such as a triazole or tetrazole. mdpi.com These more complex molecules have shown exceptionally high antitumor activity, in some cases in the nanomolar concentration range, and are considered a potential source of new chemotherapeutic agents. mdpi.comnih.gov

Another emerging area is the development of multi-target inhibitors, where a single compound is designed to inhibit multiple disease-relevant targets simultaneously. researchgate.net This approach can lead to improved efficacy and may help overcome drug resistance. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully used to develop such multi-target anticancer agents. researchgate.net

Furthermore, the integration of computational methods, such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, is accelerating the discovery process. rsc.org These techniques allow researchers to predict how a designed molecule will bind to its target and whether it will have drug-like properties, enabling the prioritization of the most promising candidates for synthesis and testing. rsc.orgnih.gov While much of the focus has been on cancer, the broad biological activity of 1,2,4-triazine (B1199460) derivatives, including anti-inflammatory, antiviral, and antibacterial properties, suggests that the pyrazolo[3,4-d]triazin-4-one scaffold holds unexplored potential for treating a wide range of other diseases. nih.gov

Q & A

Advanced Research Question

  • Cell viability : Use MTS assays at concentrations 2–15 µM over 24–72 hours. Lymphoid lines (e.g., Jurkat, SKMM1) show higher sensitivity (EC50_{50} = 3–10 µM) vs. myeloid lines (e.g., Kasumi-1) .
  • Apoptosis : Annexin V/7-AAD staining via flow cytometry. In NK leukemia cells, 4 µM treatment increases apoptosis by 17% (CD56+/CD16+) and 5.4% (CD56+/CD16−) .
  • Cell cycle : Propidium iodide staining reveals G2/M arrest (e.g., 40% increase in Jurkat cells at 4 µM) .

How does this compound inhibit Fyn kinase, and what downstream pathways are affected?

Advanced Research Question
The compound reduces Fyn phosphorylation (Tyr-420) in NK leukemia cells, disrupting Src-family kinase (SFK) signaling. Downstream effects include:

  • Akt/mTOR pathway : Reduced phosphorylation of Akt (Ser-473) and P70 S6K (Thr-389), suppressing survival signals .
  • Caspase activation : Cleaved caspase-3/7 levels rise by 2.5-fold, triggering apoptosis .
    Validation requires Western blotting and kinase inhibition assays (IC50_{50} for Fyn ≈ 50 nM) .

How can researchers resolve contradictions in cytotoxicity data across cell lines?

Advanced Research Question
Discrepancies (e.g., NALM-6 vs. BV-173 response) arise from tumor heterogeneity or differential Fyn expression. Mitigation strategies:

  • Dose-response normalization : Use EC50_{50} values adjusted for baseline Fyn levels (quantified via qPCR/Western blot) .
  • Triangulation : Combine MTS, apoptosis, and cell cycle data to confirm mechanistic consistency .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report SD from ≥3 replicates .

What structural modifications enhance the herbicidal activity of pyrazolo-triazinone derivatives?

Advanced Research Question

  • N-substituents : Allyl (D16 derivative) and propargyl groups on the pyrazole ring boost PPO inhibition (IC50_{50} = 0.8 µM vs. 5.2 µM for methyl analogs) .
  • Electron-withdrawing groups : Chloro or trifluoromethyl at position 3 improve lipophilicity (logP > 2.5) and membrane permeability .
  • Crystallography : X-ray data reveal planar conformations critical for stacking in PPO’s hydrophobic pocket .

What methodologies validate target engagement of this compound in cellular models?

Advanced Research Question

  • Kinase profiling : Use recombinant Fyn in ATPase assays (IC50_{50} determination) .
  • RNAi knockdown : Fyn siRNA rescues cell viability (e.g., 60% recovery in Jurkat cells) .
  • Phosphoproteomics : LC-MS/MS identifies reduced phosphorylation of SFK substrates (e.g., FAK, Paxillin) .

How do researchers ensure reproducibility in synthesizing pyrazolo-triazinone derivatives?

Basic Research Question

  • Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) removes byproducts like unreacted anilines .
  • Isomer separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate D/E isomers, confirmed by 2D NMR (HSQC, HMBC) .
  • Quality control : Elemental analysis (C, H, N ± 0.3%) and melting point consistency (e.g., 215–217°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.